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Introduction

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products,
pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a
crucial pharmacophore in drug discovery, with indole derivatives exhibiting a wide range of
biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial
properties. The Reissert indole synthesis, a classic and reliable method, provides a powerful
tool for the preparation of indoles and, significantly, a diverse range of substituted indoles. This
method is particularly valuable for the synthesis of indole-2-carboxylic acids, which are versatile
intermediates for further functionalization.

This document provides detailed application notes and experimental protocols for the Reissert
indole synthesis of substituted indoles, aimed at researchers, scientists, and professionals in
drug development.

Principle of the Reissert Indole Synthesis

The Reissert indole synthesis is a two-step process that begins with the condensation of a
substituted o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an ethyl
o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the pyruvate
derivative to yield the corresponding substituted indole-2-carboxylic acid. The indole-2-
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carboxylic acid can then be decarboxylated, if desired, to afford the final substituted indole.[1]

[2]

A variety of reducing agents can be employed for the cyclization step, with zinc dust in acetic
acid being a common choice.[1][2] Other reducing systems include iron powder in acetic
acid/ethanol, iron filings in hydrochloric acid, and sodium dithionite.[3] The choice of base for
the initial condensation is also critical, with potassium ethoxide often giving better results than
sodium ethoxide.[1][2]

Reaction Mechanism

The generally accepted mechanism for the Reissert indole synthesis is as follows:

o Deprotonation: A strong base, typically potassium ethoxide, deprotonates the methyl group
of the substituted o-nitrotoluene, forming a resonance-stabilized carbanion. The presence of
the ortho-nitro group increases the acidity of the methyl protons, facilitating this step.

o Condensation: The resulting carbanion acts as a nucleophile and attacks one of the carbonyl
carbons of diethyl oxalate, leading to the formation of an ethyl substituted o-
nitrophenylpyruvate after the elimination of an ethoxide ion.

¢ Reduction: The nitro group of the pyruvate intermediate is reduced to an amino group using
a suitable reducing agent, such as zinc dust in acetic acid.

o Cyclization: The newly formed amino group undergoes an intramolecular nucleophilic attack
on the adjacent ketone carbonyl, forming a five-membered ring intermediate.

o Dehydration: The intermediate readily dehydrates to form the aromatic indole ring, yielding
the substituted indole-2-carboxylic acid.

o Decarboxylation (Optional): The indole-2-carboxylic acid can be heated, often in the
presence of a catalyst like copper chromite in quinoline, to undergo decarboxylation and
yield the corresponding substituted indole.

Below is a diagram illustrating the reaction mechanism.
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Caption: Reaction mechanism of the Reissert indole synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the Reissert indole
synthesis.

Protocol 1: Synthesis of Ethyl Indole-2-carboxylate
(Unsubstituted)

This protocol is adapted from the procedure by Noland and Baude in Organic Syntheses.[4]
A. Potassium salt of ethyl o-nitrophenylpyruvate:

e In a 5-L three-necked round-bottomed flask equipped with a dropping funnel, mechanical
stirrer, and condenser, place 300 mL of anhydrous ether.

o While stirring, add 23.4 g (0.6 gram-atom) of potassium metal in small pieces to 1.5 L of
absolute ethanol in a separate flask.

e Once all the potassium has dissolved, add the resulting potassium ethoxide solution to the
dropping funnel.

 In the 5-L flask, dissolve 68.5 g (0.5 mole) of o-nitrotoluene and 219 g (1.5 moles) of diethyl
oxalate in 1 L of anhydrous ether.
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Cool the flask in an ice bath and slowly add the potassium ethoxide solution from the
dropping funnel over 2-3 hours with vigorous stirring.

After the addition is complete, allow the mixture to stir at room temperature overnight.

Collect the precipitated yellow potassium salt by filtration, wash with anhydrous ether, and
dry in a vacuum desiccator.

. Ethyl indole-2-carboxylate:
In a 2-L beaker, dissolve the dry potassium salt from the previous step in 1 L of water.

Cool the solution in an ice bath and acidify by the slow addition of 120 mL of concentrated
hydrochloric acid with stirring.

Extract the resulting oily ethyl o-nitrophenylpyruvate with three 200-mL portions of ether.

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and
evaporate the ether to obtain the crude pyruvate.

In a 5-L flask, prepare a mixture of 1.2 L of glacial acetic acid and 600 mL of water.
Add 160 g (2.4 g-atoms) of zinc dust to the acetic acid solution.

While stirring vigorously, add the crude ethyl o-nitrophenylpyruvate dropwise to the zinc-
acetic acid mixture. The addition should be regulated to maintain a gentle reflux.

After the addition is complete, heat the mixture on a steam bath for 1 hour.
Filter the hot solution to remove excess zinc and zinc acetate.
Pour the filtrate into 3 L of water and allow it to stand overnight.

Collect the precipitated crude ethyl indole-2-carboxylate by filtration, wash with water, and
dry.

Recrystallize the crude product from ethanol to obtain pure ethyl indole-2-carboxylate.
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Yield: 41-44% based on o-nitrotoluene.[4]

Protocol 2: General Procedure for the Decarboxylation
of Substituted Indole-2-carboxylic Acids

This protocol is a general method for the decarboxylation of various substituted indole-2-
carboxylic acids.

 In a round-bottom flask, place the substituted indole-2-carboxylic acid.
e Add quinoline as a solvent (approximately 10-20 mL per gram of acid).
e Add a catalytic amount of copper chromite.

o Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the
cessation of carbon dioxide evolution.

o After the reaction is complete, cool the mixture to room temperature.

e Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the
guinoline.

o Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
e Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure and purify the resulting substituted indole by
column chromatography or recrystallization.

Data Presentation: Synthesis of Substituted Indoles

The following tables summarize the synthesis of various substituted indoles via the Reissert
method, including reported yields where available in the literature.

Table 1: Synthesis of Substituted Indole-2-carboxylic Acids and Esters
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Starting Reducing .
. Product Yield Reference
Material Agent
) Ethyl indole-2-
o-Nitrotoluene Zn/AcOH 41-44% [4]
carboxylate
4-Chloro-2- 4-Chloroindole-2-
) ) ) FeSO4/NH4OH Not Reported [3]
nitrotoluene carboxylic acid
5-Chloro-4- Ethyl 5-chloro-4-
fluoro-2- fluoroindole-2- Not specified Not Reported [3]
nitrotoluene carboxylate

) Methyl 6-chloro-
6-Chloro-4-iodo-

) 4-iodoindole-2- TiCls Not Reported [3]
2-nitrotoluene
carboxylate
5-Hydroxy-2- 5-Hydroxyindole-
) ) ) FeSO4/NH4OH Not Reported [3]
nitrotoluene 2-carboxylic acid
6-Hydroxy-2- 6-Hydroxyindole-
] ) ] FeSO4/NH4sOH Not Reported [3]
nitrotoluene 2-carboxylic acid
7-Hydroxy-2- 7-Hydroxyindole-
] ) ) FeSO4/NH4sOH Not Reported [3]
nitrotoluene 2-carboxylic acid

Table 2: Decarboxylation of Substituted Indole-2-carboxylic Acids
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BENGHE

Starting Decarboxylatio .
. Product . Yield Reference

Material n Conditions
4-Chloroindole-2- ) CuzClzin

o 4-Chloroindole o 73-78% [5]
carboxylic acid quinoline
6-Chloroindole-2- ) Cu2Clz2in

) ) 6-Chloroindole o 73-78% [5]
carboxylic acid quinoline
4-Bromoindole-2- ) Molten CuzBrz,

) ] 4-Bromoindole o 60% [5]
carboxylic acid then quinoline
6-Bromoindole-2- ] Molten CuzBrz,

) ] 6-Bromoindole o 60% [5]
carboxylic acid then quinoline
5-lodoindole-2- ] Copper chromite

) ] 5-lodoindole ) o Good [5]
carboxylic acid in quinoline
4-Fluoroindole-2- ) Heat above

) ] 4-Fluoroindole ] ] 80% [5]
carboxylic acid melting point
5-Fluoroindole-2- ] Heat above

) ] 5-Fluoroindole ) ] 52% [5]
carboxylic acid melting point
6-Fluoroindole-2- ] Heat above

) ] 6-Fluoroindole ) ) 51% [5]
carboxylic acid melting point
7-Fluoroindole-2- ) Heat above

o 7-Fluoroindole _ _ 48% [5]
carboxylic acid melting point

Experimental Workflow

A general workflow for the synthesis of a substituted indole using the Reissert method is
depicted below.
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Caption: General experimental workflow for the Reissert indole synthesis.
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Applications in Drug Development

Substituted indoles are of immense interest to the pharmaceutical industry. The Reissert
synthesis provides access to a wide variety of these compounds, which can then be evaluated
for their therapeutic potential. For instance, halogenated indoles, which can be readily prepared
using this method, are precursors to potent enzyme inhibitors and receptor antagonists. The
indole-2-carboxylic acid products are also valuable as they can be further modified at the
carboxyl group to generate libraries of compounds for high-throughput screening.

Conclusion

The Reissert indole synthesis remains a highly relevant and practical method for the
preparation of substituted indoles. Its tolerance for a range of substituents on the starting o-
nitrotoluene makes it a versatile tool for accessing diverse indole derivatives. The detailed
protocols and compiled data in these application notes should serve as a valuable resource for
researchers engaged in the synthesis of these important heterocyclic compounds for
applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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